Welcome to the BenchChem Online Store!
molecular formula C11H6Br2N2O2S B8386197 2,6-Dibromo-4-(4-nitrophenylsulphanyl)-pyridine

2,6-Dibromo-4-(4-nitrophenylsulphanyl)-pyridine

Cat. No. B8386197
M. Wt: 390.05 g/mol
InChI Key: AQZYJKWPVAMDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05990105

Procedure details

0.48 g (0.0025 mol) of 2,6-dibromo-4-nitropyridine and 0.70 g (0.0024 mol) of 4-nitrothiophenol potassium salt were dissolved in 12.5 ml of dimethylformamide and stirred at room temperature for 3 hrs. The solvent was removed and the residue was partitioned in water and ethyl acetate. The combined organic phases were washed with sat. sodium chloride solution and dried over MgSO4. After filtration and removal of the solvent the residue was chromatographed on silica gel with ethyl acetate/hexane 1:19 and subsequently dried in a high vacuum. There was obtained 0.785 g (81%) of 2,6-dibromo-4-(4-nitrophenylsulphanyl)-pyridine as yellow crystals; m.p. 166-168° C.
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
4-nitrothiophenol potassium salt
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+]([O-])=O)[CH:5]=[C:4]([Br:11])[N:3]=1.[K].[N+:13]([C:16]1[CH:21]=[CH:20][C:19]([SH:22])=[CH:18][CH:17]=1)([O-:15])=[O:14]>CN(C)C=O>[Br:11][C:4]1[CH:5]=[C:6]([S:22][C:19]2[CH:20]=[CH:21][C:16]([N+:13]([O-:15])=[O:14])=[CH:17][CH:18]=2)[CH:7]=[C:2]([Br:1])[N:3]=1 |f:1.2,^1:11|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
BrC1=NC(=CC(=C1)[N+](=O)[O-])Br
Name
4-nitrothiophenol potassium salt
Quantity
0.7 g
Type
reactant
Smiles
[K].[N+](=O)([O-])C1=CC=C(C=C1)S
Name
Quantity
12.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned in water
WASH
Type
WASH
Details
The combined organic phases were washed with sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration and removal of the solvent the residue
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel with ethyl acetate/hexane 1:19
CUSTOM
Type
CUSTOM
Details
subsequently dried in a high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=NC(=CC(=C1)SC1=CC=C(C=C1)[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.785 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.